![molecular formula C7H14O2 B2778792 [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol CAS No. 2319722-70-6](/img/structure/B2778792.png)

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

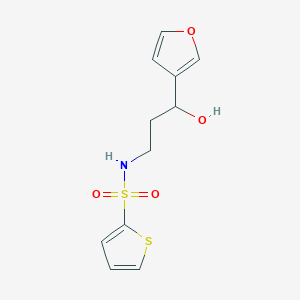

“[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol” is a chemical compound with the molecular formula C7H14O2 . It is available for purchase for various applications.

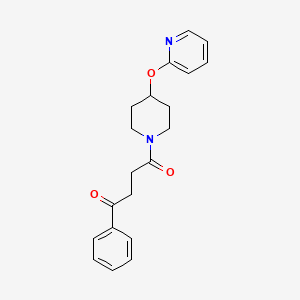

Molecular Structure Analysis

The molecular structure of “[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol” is based on structures generated from substance identification information from all ECHA databases . The InChI string for this compound is “InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3” and its Canonical Smiles representation is "CC1CCC1(CO)CO" .

Applications De Recherche Scientifique

Methanol as a Building Block in Synthetic Chemistry

Methanol is a pivotal solvent and reagent in organic synthesis, facilitating numerous chemical transformations. For instance, it serves as a methylating agent in the N-monomethylation of aromatic primary amines, offering a greener alternative to traditional methods by utilizing methanol as a C1 synthon under mild conditions with broad substrate scope and excellent selectivities (Li et al., 2012). Similarly, methanol acts as a hydrogen source and reducing agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and ketones to alcohols, showcasing its versatility and efficiency (Pasini et al., 2014).

Methanol in Material Science

In materials science, methanol's role extends to the synthesis and characterization of nanoparticles. For example, a hetero bicyclic compound derived from methanol was used as a reducing and stabilizing agent in the preparation of zinc nanoparticles, highlighting methanol's utility in nanotechnology (Pushpanathan & Kumar, 2014).

Methanol in Environmental and Energy Applications

Methanol is also central to energy and environmental applications, including its use as a clean-burning fuel and as a substrate for the production of hydrogen and dimethyl ether (DME), a potential eco-friendly alternative to traditional fuels. These applications are driven by methanol's ability to act as a hydrogen carrier and its role in CO2 reduction strategies, signifying its importance in sustainable energy solutions (Dalena et al., 2018).

Propriétés

IUPAC Name |

[1-(hydroxymethyl)-2-methylcyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWSIFKPLMRKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)

![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)

![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)

![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2778726.png)

![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)